2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate

Pharmaceutical Quality Control Regulatory Compliance Pharmacopeial Standards

Ensure regulatory compliance in carisoprodol QC with this EP Reference Standard. Using a non-certified carbamate jeopardizes ANDA/DMF submissions. - Pharmacopeial Traceability: Use as Carisoprodol EP Impurity A to validate HPLC/LC-MS methods for carisoprodol API and drug product release testing. - Method Validation: Achieve specificity, linearity, and accuracy for impurity quantification per EP/USP monographs. - Stability Studies: Monitor degradation under stress conditions (heat, light, humidity) to establish shelf-life specifications.

Molecular Formula C11H23NO3
Molecular Weight 217.31 g/mol
CAS No. 25462-17-3
Cat. No. B018010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate
CAS25462-17-3
SynonymsCarisoprodol impurity A
Molecular FormulaC11H23NO3
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCCCC(C)(CO)COC(=O)NC(C)C
InChIInChI=1S/C11H23NO3/c1-5-6-11(4,7-13)8-15-10(14)12-9(2)3/h9,13H,5-8H2,1-4H3,(H,12,14)
InChIKeyCYKYMRWEPMUFSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carisoprodol EP Impurity A – Chemical Identity & Regulatory Role


2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate (CAS 25462-17-3) is a carbamate ester with the molecular formula C11H23NO3 and a molecular weight of 217.31 g/mol [1]. It is structurally characterized as the mono-isopropylcarbamate derivative of 2-methyl-2-propyl-1,3-propanediol, a feature that distinguishes it from its parent drug, carisoprodol [2]. The compound is officially designated as Carisoprodol EP Impurity A by the European Pharmacopoeia (EP) . Its role as a pharmacopeial reference standard establishes it as a critical material for pharmaceutical quality control (QC), analytical method validation, and regulatory submissions, rather than as a therapeutic agent.

Procurement Risks for Carisoprodol EP Impurity A


Procuring this specific compound (CAS 25462-17-3) versus a generic carbamate is non-negotiable in regulated environments. Its identity is not defined by a broad chemical class but by its specific structural and regulatory relationship to carisoprodol [1]. This compound is not a functional analog but a specifically defined related substance. Its procurement as a certified EP Reference Standard ensures traceability and compliance with pharmacopeial monographs . Using a generic or structurally similar carbamate (e.g., meprobamate, CAS 57-53-4; or other carbamate esters) would compromise analytical method accuracy, invalidate regulatory submissions, and fail to meet the stringent purity and characterization requirements mandated for impurity profiling [2].

Differentiation from Closest Analogs


Regulatory Designation: EP Impurity A vs. Carisoprodol

The compound's sole regulatory identity is as Carisoprodol EP Impurity A, a designation absent for carisoprodol itself (the active pharmaceutical ingredient) . This status mandates its use as a certified reference standard for impurity testing, a requirement for which carisoprodol API cannot substitute. While carisoprodol is a therapeutic agent, this compound is a quality control tool [1].

Pharmaceutical Quality Control Regulatory Compliance Pharmacopeial Standards

Molecular Weight vs. Meprobamate

The molecular weight of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate (217.31 g/mol) is significantly lower than that of meprobamate (218.25 g/mol), the primary active metabolite of carisoprodol [1][2]. This ~1 Da difference, while small, is critical for accurate mass spectrometric (MS) identification and quantification in analytical workflows, allowing for clear chromatographic and spectral differentiation .

Analytical Chemistry Mass Spectrometry Impurity Profiling

Hydrogen Bonding Profile vs. Carisoprodol

The target compound possesses a different hydrogen bonding profile compared to carisoprodol. It features 2 hydrogen bond donors and 3 hydrogen bond acceptors, whereas carisoprodol has 4 donors and 4 acceptors [1][2]. This difference is a key determinant of chromatographic behavior and may influence solubility in certain solvents, impacting analytical method development and purification strategies.

Physicochemical Property Prediction Chromatography Method Development Solubility

Lipophilicity (LogP) vs. Carisoprodol

The lipophilicity of the target compound, as indicated by its XLogP3 value of 2.1, differs from the reported LogP range of 1.76-2.36 for carisoprodol [1][2]. This variation in lipophilicity translates to a measurable difference in chromatographic retention time and partition behavior, which is essential for achieving baseline separation in analytical assays and for understanding potential differences in environmental fate or biological membrane permeability.

Lipophilicity Partition Coefficient ADME Prediction

Key Analytical & Regulatory Applications


Analytical Method Development & Validation

As Carisoprodol EP Impurity A, this compound is essential for developing and validating robust HPLC/LC-MS methods. Its distinct molecular weight (217.31 g/mol) and unique hydrogen bonding profile enable chromatographic separation from the parent drug, carisoprodol, and its major metabolite, meprobamate [1]. Method validation parameters such as specificity, linearity, and accuracy rely on this certified reference standard to quantify and control this specific related substance in drug substance and drug product batches .

QC & Batch Release Testing

In pharmaceutical QC laboratories, the compound is used as a reference standard to identify and quantify Impurity A in carisoprodol API and finished dosage forms. Compliance with pharmacopeial monographs (e.g., EP, USP) mandates testing for this specific impurity. Its procurement as an EP Reference Standard ensures traceability and regulatory acceptance, directly impacting the release of commercial batches [1].

Forced Degradation & Stability Studies

This impurity standard is used to monitor the formation of Carisoprodol EP Impurity A under various stress conditions (e.g., heat, light, humidity). The quantitative data on its formation is used to establish shelf-life specifications and to understand the degradation pathways of carisoprodol. Its unique chemical identity, including its LogP (2.1) and molecular weight, differentiates it from other potential degradation products, ensuring accurate stability-indicating method performance [1].

Regulatory Submissions & ANDA/DMF Support

When filing an Abbreviated New Drug Application (ANDA) or a Drug Master File (DMF) for a generic carisoprodol product, comprehensive impurity profiling is mandatory. The use of a fully characterized, certified reference standard for Carisoprodol EP Impurity A is a regulatory expectation. The compound's characterization data (e.g., COA, HPLC, MS, NMR) [1] provides the necessary evidence to demonstrate analytical control and to justify proposed impurity limits, thereby supporting successful regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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